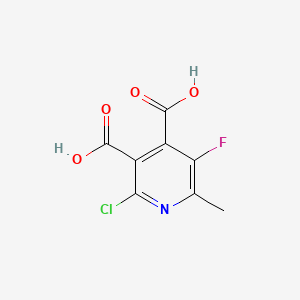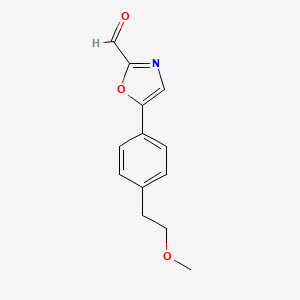
3-(2'-FluorobenZyloxy)phenylZinc bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2’-Fluorobenzyloxy)phenylzinc bromide is an organozinc compound with the molecular formula C13H10BrFOZn. This compound is commonly used in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. The presence of the fluorine atom and the phenylzinc bromide moiety makes it a versatile reagent in the formation of carbon-carbon bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2’-fluorobenzyloxy)phenylzinc bromide typically involves the reaction of 3-(2’-fluorobenzyloxy)phenyl bromide with zinc in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods: On an industrial scale, the production of 3-(2’-fluorobenzyloxy)phenylzinc bromide follows similar synthetic routes but with optimized conditions to ensure high yield and purity. The use of automated reactors and controlled environments helps in scaling up the production efficiently.
Análisis De Reacciones Químicas
Types of Reactions: 3-(2’-Fluorobenzyloxy)phenylzinc bromide primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. It can also participate in nucleophilic substitution reactions due to the presence of the phenylzinc bromide group.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: This reaction typically involves a palladium catalyst, a base (such as potassium carbonate), and a boronic acid or ester as the coupling partner. The reaction is carried out in a solvent like THF or dimethylformamide (DMF) at elevated temperatures.
Nucleophilic Substitution: This reaction can be carried out using various electrophiles in the presence of a suitable solvent and under mild conditions.
Major Products: The major products formed from these reactions are biaryl compounds in the case of Suzuki-Miyaura coupling and substituted aromatic compounds in the case of nucleophilic substitution.
Aplicaciones Científicas De Investigación
3-(2’-Fluorobenzyloxy)phenylzinc bromide has several applications in scientific research:
Chemistry: It is widely used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It plays a role in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of fine chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of 3-(2’-fluorobenzyloxy)phenylzinc bromide in cross-coupling reactions involves the transmetalation step, where the phenylzinc bromide transfers its phenyl group to the palladium catalyst. This is followed by the reductive elimination step, leading to the formation of the desired biaryl product. The molecular targets and pathways involved are primarily the palladium catalyst and the boronic acid or ester coupling partner.
Comparación Con Compuestos Similares
- 3-Bromo-2-(2’-fluorobenzyloxy)phenylboronic acid
- 3-(3’-Fluorobenzyloxy)phenylboronic acid
- Phenylzinc bromide
Comparison: Compared to similar compounds, 3-(2’-fluorobenzyloxy)phenylzinc bromide offers unique reactivity due to the presence of both the fluorine atom and the phenylzinc bromide moiety. This combination allows for selective and efficient cross-coupling reactions, making it a valuable reagent in organic synthesis.
Propiedades
Fórmula molecular |
C13H10BrFOZn |
|---|---|
Peso molecular |
346.5 g/mol |
Nombre IUPAC |
bromozinc(1+);1-fluoro-2-(phenoxymethyl)benzene |
InChI |
InChI=1S/C13H10FO.BrH.Zn/c14-13-9-5-4-6-11(13)10-15-12-7-2-1-3-8-12;;/h1-2,4-9H,10H2;1H;/q-1;;+2/p-1 |
Clave InChI |
MHPCPEOQNSWWSU-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C(=C1)COC2=CC=C[C-]=C2)F.[Zn+]Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



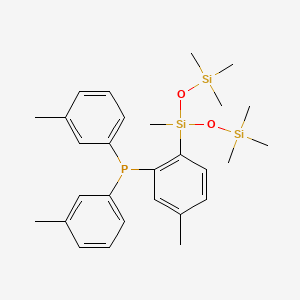
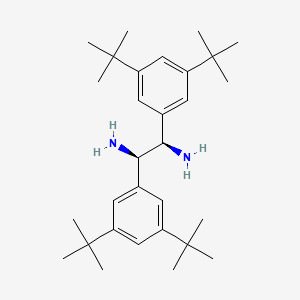


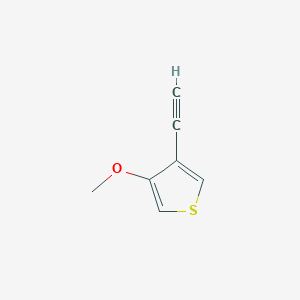
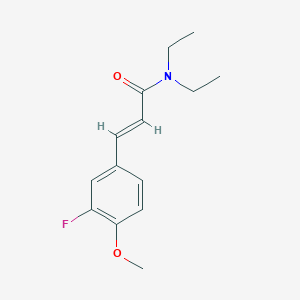
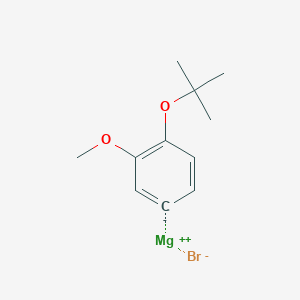
![Methyl 3-(2'-(dicyclohexylphosphanyl)-[1,1'-biphenyl]-2-yl)propanoate](/img/structure/B14898424.png)
